2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis Routes and Intermediates
Novel Synthesis Routes : Landmesser et al. (2008) describe a synthesis method for producing compounds related to 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde. They detail the reaction of heptalenecarbaldehydes with secondary amines, yielding 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. These compounds exhibit broad absorption bands in UV/VIS spectra, making them interesting for various applications (Landmesser, Linden, & Hansen, 2008).
Use as Versatile Intermediates : Research by Bartolomea et al. (2003) presents the synthesis of novel analogues of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine, with modifications in the dioxane ring. These compounds, due to their structural versatility, serve as attractive intermediates for developing new therapeutic agents (Bartolomea et al., 2003).
Efficient Synthetic Processes : A study by Benarab et al. (1993) outlines a new synthetic route to obtain 3-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines, which were previously challenging to synthesize. This method provides a more efficient process for obtaining these compounds, expanding their potential use in various fields (Benarab, Poirot, & Guillaumet, 1993).
Applications in Medicinal Chemistry
Drug Discovery Scaffolds : Alcázar et al. (2003) highlight the use of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential scaffolds for drug discovery. They discuss how selective introduction of substituents on the pyridine ring can be achieved, making these compounds valuable for creating diverse drug candidates (Alcázar et al., 2003).
Chiral Building Blocks : Bolchi et al. (2005) synthesized enantiomers of 2- and 3-hydroxymethyl substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine, crucial chiral building blocks for several biologically active compounds. Their research offers new methods for synthesizing these important enantiomers with high regioselectivity (Bolchi et al., 2005).
Development of Heterocyclic Compounds
- Heterocyclic Synthesis : Research by Soukri et al(2003) demonstrates the synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system. These compounds, developed from 2-chloro-3-pyridinol, are significant for the development of heterocyclic chemistry, which is crucial in the discovery and optimization of pharmaceuticals (Soukri et al., 2003).
- Versatile Heterocyclic Frameworks : A study by Evdokimov et al. (2007) explores the synthesis of heterocyclic privileged medicinal scaffolds, including pyridine and 1,4-dihydropyridine frameworks, through a multicomponent reaction. These frameworks are significant in medicinal chemistry for their potential in developing diverse libraries of compounds for therapeutic use (Evdokimov et al., 2007).
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-6-3-7-8(4-9-6)12-2-1-11-7/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWBUWDHEZIMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619196 | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443955-90-6 | |
Record name | 2,3-Dihydro-1,4-dioxino[2,3-c]pyridine-7-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443955-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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